molecular formula C21H21N3O4 B2500844 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 922044-74-4

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2500844
CAS No.: 922044-74-4
M. Wt: 379.416
InChI Key: UCDOBQVVYNGHKY-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, these compounds increase the concentration of acetylcholine, a neurotransmitter involved in memory and learning, which is often deficient in Alzheimer’s disease patients.

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that this compound may affect the cholinergic pathway by inhibiting the breakdown of acetylcholine .

Pharmacokinetics

It’s worth noting that similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit antibacterial activity and moderate enzyme inhibitory potential . These effects could potentially result in the inhibition of bacterial growth and the modulation of enzymatic activity in the body.

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a dimethylphenyl acetamide group. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities:

  • Anticancer Activity :
    • Oxadiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in cancer proliferation (e.g., thymidylate synthase and histone deacetylases) .
    • A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .
  • Antimicrobial Effects :
    • Compounds with oxadiazole structures have shown significant antimicrobial properties against various pathogens. This includes both bacterial and fungal strains .
  • Anti-inflammatory Properties :
    • Some derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cancer cell survival and proliferation.
  • Interaction with Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, disrupting their function and leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study involving various 1,3,4-oxadiazole derivatives:

  • The compound exhibited significant cytotoxicity against HEPG2 liver cancer cells with an IC50 value of 0.81 μM.
  • The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of oxadiazole derivatives:

  • The compound showed promising results against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AnticancerIC50 = 0.81 μM against HEPG2
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced inflammation markers

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-3-4-14(2)16(9-13)12-19(25)22-21-24-23-20(28-21)11-15-5-6-17-18(10-15)27-8-7-26-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOBQVVYNGHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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